REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([O:10]C)=O.[Cl:12][CH2:13][C:14]#[N:15]>Cl.C1(OC)CCCC1>[Br:7][C:5]1[S:4][C:3]2[C:8](=[O:10])[NH:15][C:14]([CH2:13][Cl:12])=[N:1][C:2]=2[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC(=C1)Br)C(=O)OC
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
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Name
|
hydrochloric acid cyclopentylmethylether
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Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl.C1(CCCC1)OC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred at 70° C. for 1 hr
|
Duration
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1 h
|
Type
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CONCENTRATION
|
Details
|
The reaction system was concentrated under reduced pressure, and saturated aqueous sodium hydrogen carbonate
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The obtained solid was dried at 80° C. for 8 hr under reduced pressure
|
Duration
|
8 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N=C(NC(C2S1)=O)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |